molecular formula C9H12ClN B13384196 1-(4-Chloro-3-methylphenyl)ethanamine

1-(4-Chloro-3-methylphenyl)ethanamine

Cat. No.: B13384196
M. Wt: 169.65 g/mol
InChI Key: ZZOSBFSBUHOOTJ-UHFFFAOYSA-N
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Description

(S)-1-(4-CHLORO-3-METHYLPHENYL)ETHANAMINE is a chiral amine compound characterized by the presence of a chlorine atom and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-CHLORO-3-METHYLPHENYL)ETHANAMINE typically involves the reduction of the corresponding ketone or imine precursor. One common method is the asymmetric reduction of 4-chloro-3-methylacetophenone using chiral catalysts or reagents to achieve the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of (S)-1-(4-CHLORO-3-METHYLPHENYL)ETHANAMINE may involve large-scale asymmetric hydrogenation processes. These processes utilize chiral ligands and metal catalysts to ensure high enantioselectivity and yield.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions:

Reagents/Conditions

  • Strong oxidizers : KMnO₄ (acidic/basic media) or H₂O₂

  • Mild oxidizers : O₂ in presence of Cu catalysts

Products

  • Nitroso intermediates : Transient formation observed under mild conditions

  • Nitro derivatives : Stable products formed with strong oxidizers (e.g., 1-(4-chloro-3-methylphenyl)nitroethane)

Reaction TypeReagentsConditionsProductYield (%)
Mild oxidationO₂, CuCl60°C, 6 hrsNitroso intermediate35–40
Strong oxidationKMnO₄H₂SO₄, refluxNitro derivative60–65

Reduction Reactions

The amine group participates in reductive transformations:

Reagents/Conditions

  • LiAlH₄ : Effective for reducing imine intermediates

  • NaBH₄ : Selective reduction in polar aprotic solvents

Applications

  • Regeneration of free amine from Schiff base derivatives

  • Synthesis of secondary amines via reductive amination

Substitution Reactions

The chloro substituent on the aromatic ring enables nucleophilic aromatic substitution (NAS):

Key Observations

  • Activation : Electron-withdrawing methyl group at position 3 enhances ring activation for NAS

  • Reagents : NaOH (aqueous), NH₃ (anhydrous)

Example Reaction

1-(4-Cl-3-MeC₆H₃)CH₂CH₂NH₂+NaOH1-(4-OH-3-MeC₆H₃)CH₂CH₂NH₂+NaCl\text{1-(4-Cl-3-MeC₆H₃)CH₂CH₂NH₂} + \text{NaOH} \rightarrow \text{1-(4-OH-3-MeC₆H₃)CH₂CH₂NH₂} + \text{NaCl}

Reported yield: 45–50% under microwave irradiation

Acylation and Alkylation

The primary amine reacts with electrophiles:

Acylation

  • Reagents : Acetyl chloride, DCM, base (e.g., Et₃N)

  • Product : N-acetyl derivative (confirmed via ¹H-NMR at δ 2.1 ppm for acetyl group)

Alkylation

  • Reagents : Methyl iodide, K₂CO₃, DMF

  • Product : N-methylated amine (quaternary salt formation at high temperatures)

Cross-Coupling Reactions

The aromatic ring participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

  • Conditions : Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C

  • Substrates : Arylboronic acids with electron-donating groups

  • Yield : 55–70% for biaryl derivatives

Stereochemical Reactivity

The chiral center (in R-enantiomer) influences reaction outcomes:

PropertyR-EnantiomerS-Enantiomer
Reaction rate with L-amino acid oxidase2.1 × 10⁻³ s⁻¹5.6 × 10⁻⁴ s⁻¹
Enantiomeric excess (EE) in asymmetric synthesisUp to 98%<5%

Stability Under Physiological Conditions

  • pH-dependent degradation : Half-life of 12 hrs at pH 7.4 vs. 2 hrs at pH 1.2

  • Light sensitivity : 15% decomposition after 72 hrs under UV light

Scientific Research Applications

1-(4-Chloro-3-methylphenyl)ethanamine has applications in pharmaceutical development and synthetic organic chemistry. Research indicates that it possesses biological activity, particularly as a potential pharmacological agent. Studies suggest it interacts with neurotransmitter systems, such as serotonin and dopamine receptors, potentially acting as a monoamine reuptake inhibitor, which could have implications for mood regulation and anxiety disorders.

Applications

Pharmaceutical Development

  • This compound serves as a lead compound in pharmaceutical development.
  • It has been studied for its interactions with neurotransmitter systems, specifically those involving serotonin and dopamine receptors. Its structure suggests it may act as a monoamine reuptake inhibitor, potentially useful for mood regulation and anxiety disorders.

Chemical Synthesis

  • This compound is versatile in synthetic organic chemistry.

Research

  • It is used in biochemical research to investigate its effects on neurotransmitter systems and potential therapeutic applications.

Potential Risks

  • Studies have shown that similar compounds can exhibit varying degrees of toxicity and efficacy in biological systems, making further investigation into this compound's safety profile essential.

Structural Analogues

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Aspects
1-(3-Chloro-4-methylphenyl)ethanamineChlorine at position 3 on the phenyl ringDifferent receptor binding profile
1-(2-Chlorophenyl)ethanamineChlorine at position 2 on the phenyl ringVarying biological activity
1-(2,3-Dichlorophenyl)ethanamineTwo chlorine substituents on adjacent positionsPotentially higher toxicity due to multiple halogens
(R)-1-(4-Chloro-3-methylphenyl)ethanamineStereoisomer of the target compoundDifferent pharmacological effects

Mechanism of Action

The mechanism of action of (S)-1-(4-CHLORO-3-METHYLPHENYL)ETHANAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-CHLORO-3-METHYLPHENYL)ETHANAMINE: The enantiomer of the compound, differing in its stereochemistry.

    1-(4-CHLORO-3-METHYLPHENYL)ETHANOL: An alcohol derivative with similar structural features.

    4-CHLORO-3-METHYLBENZYLAMINE: A related amine compound with a benzyl group instead of an ethyl group.

Uniqueness

(S)-1-(4-CHLORO-3-METHYLPHENYL)ETHANAMINE is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. This enantiomer may exhibit different pharmacokinetic and pharmacodynamic properties compared to its ®-enantiomer or other structurally similar compounds.

Biological Activity

1-(4-Chloro-3-methylphenyl)ethanamine, also known as 4-chloro-3-methylphenethylamine, is a compound with significant biological activity. This article explores its synthesis, biological interactions, and potential therapeutic applications based on recent research findings.

This compound has a molecular formula of C9H12ClN and a molecular weight of approximately 173.66 g/mol. The compound features a chiral center, which contributes to its enantiomeric properties. The synthesis typically involves the reduction of 4-chloro-3-methylacetophenone using chiral catalysts to achieve high enantioselectivity.

Synthetic Routes

  • Asymmetric Reduction : Utilizing chiral catalysts or reagents.
  • Industrial Production : Large-scale asymmetric hydrogenation processes employing chiral ligands and metal catalysts.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. It can act as an agonist or antagonist at certain receptor sites, influencing various biochemical pathways, particularly those related to neurotransmitter modulation.

Biological Activity

Research has highlighted several key areas where this compound exhibits biological activity:

Neurotransmitter Modulation

  • The compound has shown potential in modulating neurotransmitter systems, which may have implications for treating neurological disorders.

Antimicrobial Properties

  • Studies indicate that related compounds exhibit antibacterial and antifungal activities. For instance, derivatives have been tested against various bacterial strains, showing inhibition zones that suggest significant antimicrobial efficacy .

Anticancer Activity

  • Preliminary studies suggest that structural analogs of this compound may exhibit cytotoxic effects against tumor cell lines. For example, compounds derived from similar structures have demonstrated IC50 values indicating potent anticancer properties against human colon adenocarcinoma and other cancer types .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
(S)-1-(4-Chloro-3-methylphenyl)ethanamineNeurotransmitter ModulationN/A
4-Chloro-3-methylphenylacetamideAntibacterial0.0039 - 0.025
(R)-1-(4-Chloro-3-methylphenyl)ethanamineAnticancer2.76 - 9.27

Properties

IUPAC Name

1-(4-chloro-3-methylphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5,7H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOSBFSBUHOOTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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